

Physical and chemical properties of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

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An In-Depth Technical Guide on Ethyl 2-Cyano-3-(3-pyridyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-(3-pyridyl)acrylate is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is structured to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-cyano-3-(3-pyridyl)acrylate, with the molecular formula $C_{11}H_{10}N_2O_2$, is a solid at room temperature. Its core structure consists of a pyridine ring linked to an ethyl acrylate backbone, with a cyano group attached to the α -carbon of the acrylate moiety. This arrangement of functional groups imparts a unique set of properties to the molecule.

Tabulated Physical and Chemical Data



A summary of the key physical and chemical properties of **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** is presented below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data in the literature.

Property	Value	Source
Molecular Weight	202.21 g/mol	Calculated
Melting Point	78-80 °C	Experimental
Boiling Point	348.7±32.0 °C	Predicted
Density	1.190±0.06 g/cm³	Predicted
рКа	2.84±0.12	Predicted
Physical Form	Solid	Experimental[1]

Synthesis and Characterization

The primary method for the synthesis of **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (3-pyridinecarboxaldehyde).

Experimental Protocol: Knoevenagel Condensation

Materials:

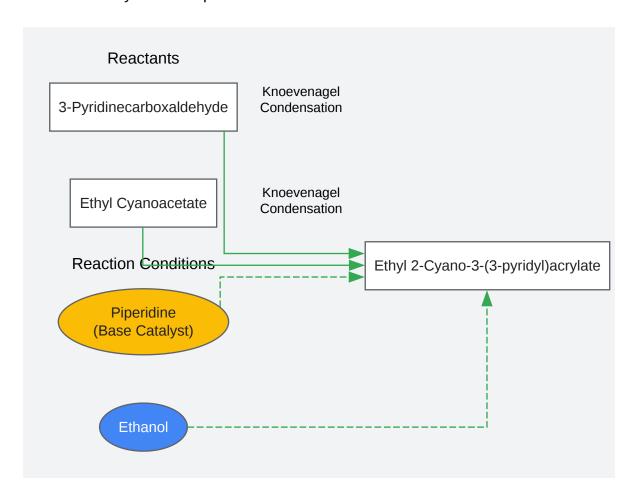
- 3-Pyridinecarboxaldehyde
- Ethyl cyanoacetate
- Ethanol (or other suitable solvent)
- Piperidine (or another basic catalyst)

Procedure:



- To a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in ethanol, add ethyl cyanoacetate (1.0-1.2 equivalents).
- Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent, such
 as ethanol or ethyl acetate, to yield the pure Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

A schematic of the synthesis is provided below.



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Caption: Knoevenagel condensation for the synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.

Spectroscopic Characterization

While specific, experimentally determined spectra for **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** are not widely published, data from analogous compounds can provide expected spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the pyridine ring, and a singlet for the vinylic proton. For a similar compound, ethyl (E)-2-cyano-3-(1H-pyrrol-2-yl)acrylate, the ethyl protons appear as a triplet at ~1.38 ppm and a quartet at ~4.35 ppm, with the vinylic proton as a singlet at ~7.98 ppm[2].
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyridine ring, and the ethyl group. For analogous structures, the carbonyl carbon typically resonates around 162-164 ppm, and the cyano carbon appears around 115 ppm[3][4].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** is expected to exhibit strong absorption bands corresponding to its functional groups. Key expected vibrational frequencies include:

- C≡N stretch: A sharp, medium-intensity band around 2220 cm⁻¹.
- C=O stretch (ester): A strong, sharp band in the region of 1715-1730 cm⁻¹.
- C=C stretch (alkene): A medium-intensity band around 1600-1620 cm⁻¹.
- C-O stretch (ester): Strong bands in the 1250-1000 cm⁻¹ region.
- Aromatic C-H and C=C stretches: Multiple bands characteristic of the pyridine ring.

2.2.3. Mass Spectrometry (MS)



Mass spectrometric analysis would show the molecular ion peak (M^+) corresponding to the molecular weight of 202.21 g/mol . Fragmentation patterns would likely involve the loss of the ethoxy group ($-OC_2H_5$), the ethyl group ($-C_2H_5$), and cleavage of the acrylate backbone.

Potential Biological Activities and Signaling Pathways

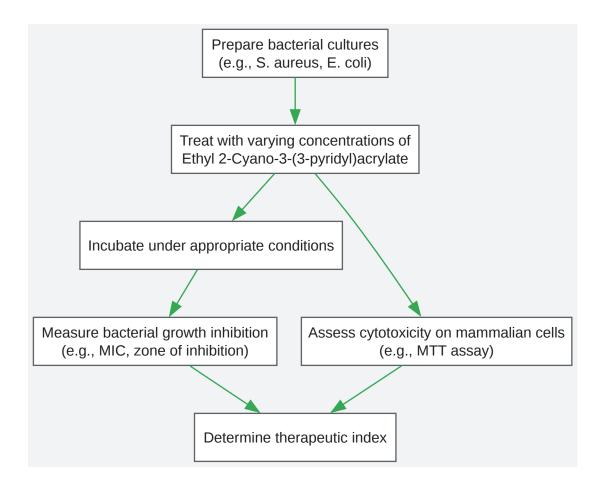
While specific biological studies on **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** are limited, the chemical moieties present in its structure, namely the cyanoacrylate and pyridine groups, are known to be pharmacologically active. This suggests potential for this compound in various therapeutic areas.

Antimicrobial Activity

Cyanoacrylates have demonstrated antimicrobial properties. The polymerization of ethyl cyanoacrylate has been shown to enhance its antibacterial effect against various bacteria, including Staphylococcus aureus and Escherichia coli[5][6][7]. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon exposure to the nanoparticles of these polymers[8]. The pyridine ring is also a common scaffold in many antimicrobial agents.

Based on this, a hypothetical workflow for evaluating the antimicrobial activity of **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** is presented below.





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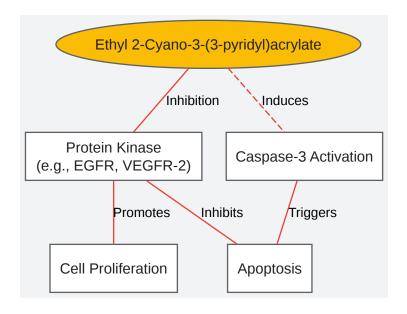
Caption: Experimental workflow for antimicrobial activity assessment.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in anticancer drug discovery, with some acting as inhibitors of kinases such as EGFR and VEGFR-2[9][10]. Additionally, some cyanoacrylate derivatives have been investigated as potential anticancer agents, with mechanisms including the induction of apoptosis through the elevation of caspase 3 expression[11][12].

Given these precedents, a plausible, though hypothetical, signaling pathway for the anticancer activity of **Ethyl 2-Cyano-3-(3-pyridyl)acrylate** could involve the inhibition of a key kinase in a cancer cell proliferation pathway, leading to apoptosis.





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Caption: Hypothetical anticancer signaling pathway for **Ethyl 2-Cyano-3-(3-pyridyl)acrylate**.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation.

Conclusion

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a compound of interest with a straightforward synthesis and potential for biological activity. This guide has summarized its known physical and chemical properties and provided detailed experimental protocols for its synthesis and characterization. While its biological profile is not yet well-defined, the known activities of its constituent functional groups suggest that it warrants further investigation as a potential antimicrobial or anticancer agent. The provided hypothetical workflows and signaling pathways offer a starting point for such future research endeavors. Further experimental studies are necessary to fully elucidate its properties and therapeutic potential.

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